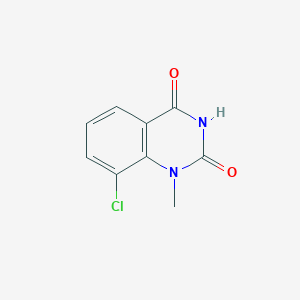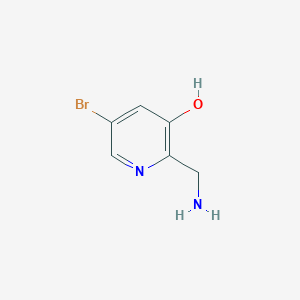
2-(Aminomethyl)-5-bromopyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-bromopyridin-3-ol is an organic compound that belongs to the class of aminomethyl pyridines This compound is characterized by the presence of an aminomethyl group (-CH2NH2) attached to the pyridine ring, along with a bromine atom at the 5-position and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-bromopyridin-3-ol typically involves multi-step organic reactions. One common method is the bromination of 3-hydroxypyridine, followed by the introduction of the aminomethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The aminomethylation is often carried out using formaldehyde and ammonia or an amine source in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-5-bromopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products Formed
Oxidation: Formation of 2-(Aminomethyl)-5-bromopyridin-3-one
Reduction: Formation of 2-(Aminomethyl)-5-bromopyridine
Substitution: Formation of 2-(Aminomethyl)-5-azidopyridin-3-ol or 2-(Aminomethyl)-5-thiolpyridin-3-ol
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-5-bromopyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-5-bromopyridin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
2-(Aminomethyl)-5-bromopyridin-3-ol can be compared with other similar compounds, such as:
2-(Aminomethyl)pyridine: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.
5-Bromo-2-(aminomethyl)pyridine: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
3-Hydroxy-2-(aminomethyl)pyridine: Lacks the bromine atom, reducing its potential for halogen bonding.
The presence of both the bromine and hydroxyl groups in this compound makes it unique and versatile for various applications.
Propiedades
Fórmula molecular |
C6H7BrN2O |
|---|---|
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
2-(aminomethyl)-5-bromopyridin-3-ol |
InChI |
InChI=1S/C6H7BrN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H,2,8H2 |
Clave InChI |
GTPFEHLBOSZTLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1O)CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


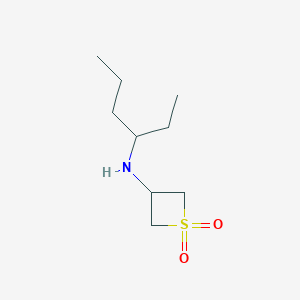
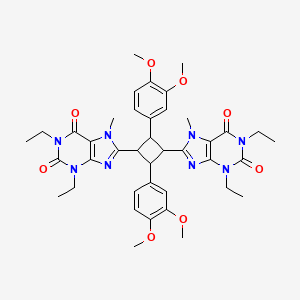

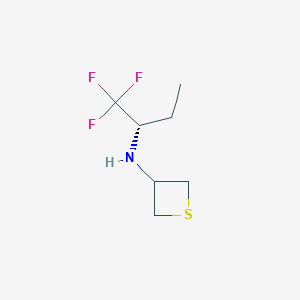
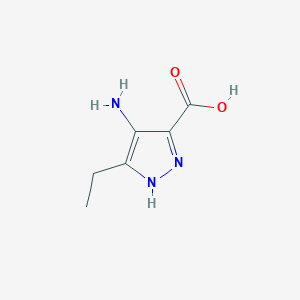
![Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate](/img/structure/B13024456.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13024458.png)
![8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13024486.png)

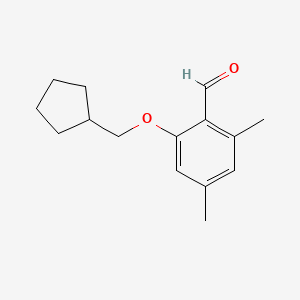
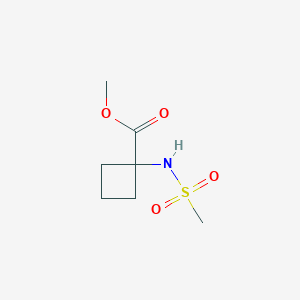
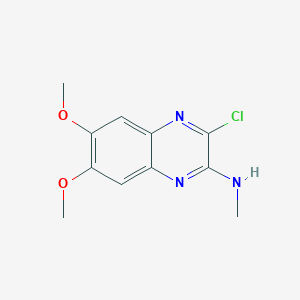
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13024520.png)
